molecular formula C7H9N B594358 Benzylamine-d5 CAS No. 1219802-81-9

Benzylamine-d5

Cat. No.: B594358
CAS No.: 1219802-81-9
M. Wt: 112.187
InChI Key: WGQKYBSKWIADBV-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylamine-d5 is a deuterated derivative of benzylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium which provides distinct spectral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction of benzyl chloride-d5 with ammonia is commonly used due to its efficiency and cost-effectiveness . The process involves the use of large reactors and continuous monitoring to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or Raney nickel.

    Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate conditions.

Major Products:

    Oxidation: Benzaldehyde-d5, benzoic acid-d5.

    Reduction: Hexahydrothis compound.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

CAS No.

1219802-81-9

Molecular Formula

C7H9N

Molecular Weight

112.187

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methanamine

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D

InChI Key

WGQKYBSKWIADBV-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)CN

Synonyms

Benzyl-2,3,4,5,6-d5-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.